N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C18H11ClN2O3S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-5-14-11(6-9)13(22)8-15(24-14)17(23)21-18-20-12-4-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |
InChI Key |
ZGGBAIKVDTVUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Ketones
The chromene core is synthesized via cyclization of 2-hydroxyacetophenone derivatives. For example:
-
Reactants : 6-Methyl-2-hydroxyacetophenone reacts with ethyl orthoformate in dry pyridine at 80–100°C.
-
Mechanism : Cyclization forms the 4-oxo-4H-chromene structure, with subsequent oxidation of the aldehyde group to carboxylic acid using NaClO₂ and sulfamic acid.
Representative reaction :
Alternative Oxidation Routes
Chromene-2-carbaldehydes are oxidized to carboxylic acids using KMnO₄ or CrO₃ in acidic media, though NaClO₂ is preferred for higher selectivity.
Preparation of 6-Chloro-1,3-benzothiazol-2-amine
Chlorination of Benzothiazole
-
Reactants : 2-Aminobenzothiazole treated with POCl₃ or SOCl₂ at 60–80°C.
-
Conditions : Excess chlorinating agent ensures complete substitution at the 6-position.
Key reaction :
Purification
Crude product is washed with NaHCO₃ solution and recrystallized from ethanol.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
-
Reactants : Chromene-2-carboxylic acid (1.2 equiv), 6-chloro-1,3-benzothiazol-2-amine (1.0 equiv), EDCl (1.5 equiv), DMAP (0.1 equiv).
-
Conditions : Anhydrous DCM or THF, 0°C to room temperature, 12–24 h.
-
Yield : 65–72% after column chromatography (hexane/EtOAc).
Reaction :
Mixed Anhydride Method
-
Reactants : Isobutyl chloroformate and N-methylmorpholine form a reactive intermediate with the chromene acid, followed by amine addition.
-
Yield : 60–68%.
Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Considerations
-
Cost-Effective Reagents : EDCl is replaced by cheaper alternatives like DCC in large batches.
-
Continuous Flow Systems : Reduce reaction time by 50% compared to batch processes.
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using C18 column (MeOH/H₂O = 70:30).
-
Elemental Analysis : C 58.1%, H 3.0%, N 7.5% (theoretical: C 58.3%, H 3.0%, N 7.6%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EDCl/DMAP | High selectivity, mild conditions | Cost of catalysts | 65–72% |
| Mixed Anhydride | Scalable | Lower yields | 60–68% |
| Direct Chlorination | High purity | Requires hazardous reagents | 80–85% |
Challenges and Solutions
Chemical Reactions Analysis
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzothiazole-chromene hybrids. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Physical Comparison
Key Observations :
Substituent Effects on Benzothiazole: Replacing the 6-Cl group with 6-OCH₂CH₃ (ethoxy) reduces molecular weight (380.417 vs. The 6-Cl group enhances electron-withdrawing effects, which may influence reactivity and intermolecular interactions compared to ethoxy or alkyl substituents.
For instance, 6,8-dimethyl substitution may disrupt coplanarity of the chromene ring, affecting π-π stacking in crystal structures or receptor binding .
For example, para-substituted benzothiazoles exhibit enhanced antifungal activity compared to meta-substituted isomers . This suggests that the 6-Cl and 6-CH₃ positions in the target compound may optimize interactions with biological targets.
Research Findings and Trends
- Synthetic Accessibility : The target compound and its analogs are synthesized via condensation reactions between benzothiazole amines and chromene-carboxylic acid derivatives. Crystallographic tools like SHELX and ORTEP-3 are critical for resolving their structures .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl) on benzothiazole improve stability and binding affinity in hydrophobic pockets.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known as D103-1116, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H11ClN2O3S. Its structure features a benzothiazole moiety linked to a chromene derivative, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H11ClN2O3S |
| Molecular Weight | 385.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of coumarin and benzothiazole have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
In a study evaluating the cytotoxic effects of coumarin derivatives, it was reported that compounds with substitutions at the C6 position displayed enhanced anticancer activity. The compound D103-1116 was tested against prostate cancer cell lines (PC3 and DU145) using MTT assays, revealing dose-dependent inhibition of cell viability. Specific IC50 values were noted:
| Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
|---|---|---|---|---|
| D103-1116 | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| D103-1116 | DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These results indicate that D103-1116 may selectively target cancer cells while sparing normal cells, thus reducing potential side effects.
Antimicrobial Activity
The compound's benzothiazole component suggests potential antimicrobial properties as well. Benzothiazole derivatives have been studied for their ability to inhibit bacterial growth and show activity against various pathogens. While specific data on D103-1116's antimicrobial efficacy is limited, structural similarities with known active compounds support further investigation in this area.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that D103-1116 exhibits significant cytotoxicity against prostate cancer cells without affecting normal fibroblast cells (HFF3). This selectivity is crucial for developing safer cancer therapies.
- Mechanistic Insights : Research has shown that similar compounds induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction, suggesting that D103-1116 may operate through analogous mechanisms.
- Structure–Activity Relationship (SAR) : The SAR studies indicate that modifications on the chromene or benzothiazole moieties can significantly influence biological activity, guiding future synthetic efforts to enhance efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis of benzothiazole-chromene hybrids typically involves coupling reactions under controlled conditions. For example:
- Step 1 : Prepare the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetamide intermediates under reflux in ethanol or DMF .
- Step 2 : Couple the chromene-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Key variables : Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) critically affect cyclization efficiency. Yields for analogous compounds range from 37% to 70% depending on substituents .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., chromene C-3 proton at δ 6.4–6.8 ppm; benzothiazole NH at δ 10.2–10.5 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ expected at m/z 413.04 for C19H12ClN2O3S) .
- X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement, ensuring data-to-parameter ratios >15:1 and R-factors <0.08 .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach : Prioritize target-agnostic assays to identify broad activity:
- Antimicrobial : MIC determination against S. aureus and E. coli using broth microdilution (IC50 thresholds: <20 µM for significance) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting that chromone derivatives often show activity in the 10–50 µM range .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Case study : Compare IC50 values of quinazolinone derivatives (e.g., 10.5 µM for antitumor vs. 15.0 µM for kinase inhibition) .
- Factor 1 : Substituent electronegativity (e.g., Cl vs. CF3) alters binding pocket interactions.
- Factor 2 : Chromone vs. quinazolinone core rigidity impacts conformational flexibility .
- Validation : Use molecular docking (AutoDock Vina) to model interactions with EGFR or Topoisomerase II, correlating ΔG values with experimental IC50 .
Q. What strategies optimize crystallographic data quality for this compound?
- Crystallization : Use slow evaporation from DMF/water (7:3 v/v) at 4°C to grow single crystals .
- Refinement : In SHELXL, apply TWIN and BASF commands for handling twinning, and use the Hirshfeld surface analysis to validate hydrogen-bonding networks (e.g., N–H···O=C interactions) .
Q. How do reaction solvent and catalyst choices impact scalability in multi-step synthesis?
- Data-driven comparison :
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | None | 45 | 92 |
| DMF | CuI (10 mol%) | 68 | 98 |
- Recommendation : DMF with CuI enhances aryl coupling efficiency but requires rigorous post-reaction purification to remove metal residues .
Data Contradiction Analysis
Q. Why do computational docking predictions sometimes conflict with experimental binding assays?
- Root cause :
- Issue 1 : Static docking models neglect protein flexibility (e.g., induced-fit changes in kinase ATP pockets) .
- Issue 2 : Solvation effects (implicit vs. explicit water models) alter ligand pose rankings.
- Mitigation : Perform molecular dynamics simulations (50 ns) in GROMACS to account for conformational sampling .
Methodological Best Practices
Q. What quality control metrics are essential for batch-to-batch reproducibility?
- Critical parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
